molecular formula C11H11F2NO2 B13181707 Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate

Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate

Cat. No.: B13181707
M. Wt: 227.21 g/mol
InChI Key: VYRKZAUQEFDPMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate is a fluorinated, saturated indole derivative designed for advanced research and drug discovery applications. This compound serves as a versatile synthetic intermediate, particularly in medicinal chemistry, where its core structure is integral to the development of novel bioactive molecules. The 2,3-dihydro indole (indoline) scaffold is a privileged structure in pharmaceuticals, and the strategic incorporation of fluorine atoms at the 4 and 7 positions is a common strategy to modulate a compound's lipophilicity, metabolic stability, and membrane permeability, thereby fine-tuning its drug-like properties . This building block is specifically valuable for constructing more complex molecular architectures. Researchers utilize such ethyl indole-2-carboxylates in the synthesis of fused heterocyclic systems, which are core structures in various marketed drugs and investigational compounds . For instance, similar ester-functionalized indole derivatives are key precursors in the development of potential treatments for neglected tropical diseases, such as Chagas disease, through phenotypic screening campaigns . The reactive ester and carboxylate groups allow for further functionalization, enabling its incorporation into larger molecules or its conversion into amides, hydrazides, and other heterocycles like 1,3,4-oxadiazoles, which are known to possess a range of biological activities . This product is intended for research purposes in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all chemicals with appropriate precautions in accordance with institutional safety standards.

Properties

Molecular Formula

C11H11F2NO2

Molecular Weight

227.21 g/mol

IUPAC Name

ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H11F2NO2/c1-2-16-11(15)9-5-6-7(12)3-4-8(13)10(6)14-9/h3-4,9,14H,2,5H2,1H3

InChI Key

VYRKZAUQEFDPMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(C=CC(=C2N1)F)F

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Scientific Research Applications of Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate

This compound is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a unique combination of fluorine atoms and an ethyl ester group, contributing to its specific chemical and biological properties.

Synthesis and Chemical Reactions

Preparation: The synthesis of this compound typically involves the preparation of indole-2-carboxylic acid as a starting material. The carboxylic acid group is then esterified using ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid to form the ethyl ester. Industrial production methods may involve similar steps optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions: this compound undergoes various chemical reactions:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
  • Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
  • Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Applications in Scientific Research

This compound has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for synthesizing various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.

Biological Studies: The compound is employed in studying the biological activities of indole derivatives, such as their interactions with enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to various receptors and enzymes, leading to its biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule.

Material Science: It is used in developing novel materials with specific electronic and optical properties.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The compound exhibits properties that may inhibit certain enzymes and modulate receptor activities, suggesting its potential use in therapeutic applications.

Anticancer Activity: Recent studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that this compound can effectively inhibit the proliferation of several cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines: The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. The data suggest that this compound exhibits superior anticancer activity compared to established chemotherapeutics.

Neuroprotective Effects: In addition to its anticancer properties, preliminary research suggests that this compound may have neuroprotective effects. It has been shown to modulate acetylcholinesterase (AChE) activity, which is crucial for neurotransmission and cognitive function.

Mechanism of Action

The mechanism of action of Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to various receptors and enzymes, leading to its biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and synthetic features of ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate with related indole derivatives:

Compound Name Substituents Fluorine Positions Synthesis Method Key Physical/Chemical Properties
This compound 4,7-diF, ethyl ester 4,7 Likely analogous to (see below) Not reported in evidence; expected higher lipophilicity vs. non-fluorinated analogues
Ethyl-5-fluoroindole-2-carboxylate 5-F, ethyl ester 5 Reflux with NaOEt/DMSO, 6 h at 190°C Rf = 0.67 (CHCl3/MeOH); m.p. not reported
5,6-Difluoro-1H-indole-7-carbaldehyde 5,6-diF, formyl group 5,6 Multi-step synthesis from piperidine derivatives Used as a precursor for complex heterocycles
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-Me, carboxylic acid - Not specified CAS 16381-48-9; handled with standard safety protocols
Key Observations:
  • Fluorine Position : The 4,7-difluoro substitution in the target compound contrasts with 5-fluoro () and 5,6-difluoro () analogues. Fluorine at positions 4 and 7 may induce distinct electronic effects, influencing electrophilic substitution patterns and hydrogen-bonding interactions.
  • Synthesis : Ethyl-5-fluoroindole-2-carboxylate () is synthesized via condensation reactions under reflux with sodium ethoxide, suggesting that the target compound could follow similar protocols with difluorinated precursors.
  • Physicochemical Properties: While specific data for the target compound are lacking, fluorinated indoles generally exhibit higher logP values than non-fluorinated counterparts, enhancing membrane permeability .

Spectral and Analytical Data

Comparative spectral data highlight substituent effects:

  • NMR Shifts : In Ethyl-5-fluoroindole-2-carboxylate (), the indole NH proton resonates at δ 12.33 ppm, while H-3 of the indole ring appears at δ 8.0 ppm. The 4,7-difluoro analogue would likely show upfield/downfield shifts depending on fluorine's electron-withdrawing effects.
  • Chromatography : Ethyl-5-fluoroindole-2-carboxylate has an Rf of 0.67 (CHCl3/MeOH), suggesting moderate polarity. The 4,7-difluoro derivative may exhibit lower Rf due to increased polarity from additional fluorine atoms .

Biological Activity

Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate is a compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, efficacy against different biological targets, and relevant research findings.

  • Molecular Formula : C₁₁H₁₁F₂N O₂
  • Molecular Weight : 227.21 g/mol
  • CAS Number : 2089704-84-5

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The compound exhibits properties that may inhibit certain enzymes and modulate receptor activities, suggesting its potential use in therapeutic applications.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that this compound can effectively inhibit the proliferation of several cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

Cell LineIC₅₀ (μM)Reference
MCF-715.3
A54917.5
HepG218.0

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. The data suggest that this compound exhibits superior anticancer activity compared to established chemotherapeutics.

Neuroprotective Effects

In addition to its anticancer properties, preliminary research suggests that this compound may have neuroprotective effects. It has been shown to modulate acetylcholinesterase (AChE) activity, which is crucial for neurotransmission and cognitive function.

Neuroprotection Study Findings

ActivityResultReference
AChE InhibitionSignificant
Neuroinflammation ReductionModerate

These findings indicate the compound's potential in treating neurodegenerative diseases like Alzheimer's.

Antiviral Activity

This compound has also been evaluated for antiviral activity. Its efficacy against viral infections was assessed through various assays.

Antiviral Efficacy Results

Virus TypeIC₅₀ (μM)Reference
DENV (Dengue Virus)12.0
TMV (Tobacco Mosaic Virus)8.5

These results indicate a promising antiviral profile that warrants further investigation.

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